Cas no 2003729-96-0 (1-(oxolan-3-yl)propane-2-thiol)

1-(oxolan-3-yl)propane-2-thiol 化学的及び物理的性質
名前と識別子
-
- 1-(oxolan-3-yl)propane-2-thiol
- 2003729-96-0
- SCHEMBL19820177
- EN300-1288182
-
- インチ: 1S/C7H14OS/c1-6(9)4-7-2-3-8-5-7/h6-7,9H,2-5H2,1H3
- InChIKey: LGMKCHQBCDUYEO-UHFFFAOYSA-N
- ほほえんだ: SC(C)CC1COCC1
計算された属性
- せいみつぶんしりょう: 146.07653624g/mol
- どういたいしつりょう: 146.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-(oxolan-3-yl)propane-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288182-2500mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1288182-1.0g |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288182-100mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1288182-1000mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1288182-5000mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1288182-10000mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1288182-250mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1288182-50mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1288182-500mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 500mg |
$809.0 | 2023-10-01 |
1-(oxolan-3-yl)propane-2-thiol 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
1-(oxolan-3-yl)propane-2-thiolに関する追加情報
Comprehensive Overview of 1-(oxolan-3-yl)propane-2-thiol (CAS No. 2003729-96-0): Properties, Applications, and Industry Insights
The compound 1-(oxolan-3-yl)propane-2-thiol (CAS No. 2003729-96-0) is a sulfur-containing organic molecule with a unique structural framework combining a tetrahydrofuran (oxolan) ring and a thiol functional group. This hybrid architecture grants it distinct physicochemical properties, making it valuable in specialized chemical synthesis and material science. The oxolan-3-yl moiety contributes to its polarity and solubility, while the propane-2-thiol segment offers reactivity for further derivatization. Researchers and industries are increasingly exploring such heterocyclic thiols due to their versatility in creating advanced materials and bioactive intermediates.
In recent years, the demand for sulfur-functionalized compounds like 1-(oxolan-3-yl)propane-2-thiol has surged, driven by trends in green chemistry and sustainable manufacturing. A 2023 study highlighted its potential as a ligand precursor in catalytic systems, aligning with the global push for energy-efficient reactions. Additionally, its low environmental persistence compared to traditional thiols positions it as an attractive alternative for eco-conscious formulations. Questions such as "How to synthesize 1-(oxolan-3-yl)propane-2-thiol?" or "Applications of oxolan derivatives in pharmaceuticals" frequently appear in academic searches, reflecting growing interdisciplinary interest.
The molecular stability of CAS 2003729-96-0 under ambient conditions makes it suitable for storage and transport without stringent requirements. Analytical techniques like GC-MS and NMR confirm its high purity (>98%), a critical factor for precision applications. Notably, its boiling point (estimated 210–220°C) and logP value (~1.5) suggest balanced hydrophilicity-lipophilicity, ideal for solvent-mediated reactions. These traits address common queries like "Physical properties of 1-(oxolan-3-yl)propane-2-thiol" or "Solubility of heterocyclic thiols," which rank high in chemical databases.
Innovative applications of 1-(oxolan-3-yl)propane-2-thiol span multiple sectors. In material science, it serves as a crosslinking agent for polymers, enhancing thermal resistance without toxic byproducts—a hotspot topic in "non-toxic polymer additives" research. The fragrance industry also explores its sulfurous notes for premium scent formulations, capitalizing on consumer demand for novel olfactory profiles. Meanwhile, computational studies (e.g., molecular docking) investigate its bioactivity potential, linking to trending searches like "thiols in drug discovery."
From a regulatory standpoint, CAS 2003729-96-0 complies with major chemical inventories (REACH, TSCA), ensuring broad commercial viability. However, users should adhere to standard laboratory safety protocols (gloves, ventilation) due to its moderate volatility. Such precautions align with frequently asked questions like "Handling precautions for oxolan-thiol compounds." As industries prioritize SAFE CHEMISTRY and STRUCTURE-FUNCTION TAILORING, this compound exemplifies how targeted molecular design meets evolving scientific and industrial needs.
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